Bismuth;2,3,4-tribromophenolate

Description

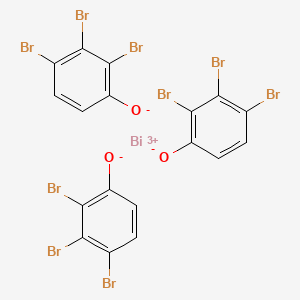

Bismuth tris(2,4,6-tribromophenolate) (CAS 5175-83-7) is a coordination complex where a central bismuth(III) ion is bonded to three 2,4,6-tribromophenolate ligands. Its molecular formula is C₁₈H₆BiBr₉O₃, with a molecular weight of 1198.35 g/mol . Structurally, it features a trigonal planar geometry around the Bi³⁺ center, with each ligand contributing a deprotonated hydroxyl group and three bromine atoms at the 2-, 4-, and 6-positions of the benzene ring .

Properties

Molecular Formula |

C18H6BiBr9O3 |

|---|---|

Molecular Weight |

1198.4 g/mol |

IUPAC Name |

bismuth;2,3,4-tribromophenolate |

InChI |

InChI=1S/3C6H3Br3O.Bi/c3*7-3-1-2-4(10)6(9)5(3)8;/h3*1-2,10H;/q;;;+3/p-3 |

InChI Key |

ZJDMFNXBZLCJJY-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=C(C(=C1[O-])Br)Br)Br.C1=CC(=C(C(=C1[O-])Br)Br)Br.C1=CC(=C(C(=C1[O-])Br)Br)Br.[Bi+3] |

Origin of Product |

United States |

Scientific Research Applications

Medical Applications

Antimicrobial Properties

Bismuth tribromophenate is renowned for its antimicrobial properties , making it an effective agent in medical dressings. It is primarily used in products like Xeroform, which is a petrolatum gauze dressing that contains 3% bismuth tribromophenate. This dressing is utilized for treating burn wounds and other skin injuries due to its ability to inhibit microbial growth, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Mechanism of Action

The antimicrobial action of bismuth tribromophenate involves disrupting cellular functions in pathogens. It has been shown to interfere with calcium signaling pathways in neuroendocrine cells, contributing to its efficacy against various microorganisms.

Case Studies

- Wound Care : Clinical studies have demonstrated that dressings containing bismuth tribromophenate significantly reduce infection rates in burn patients compared to standard dressings without this compound .

- Topical Applications : In vitro studies have indicated that bismuth tribromophenate exhibits dose-dependent inhibition of fertilization rates in marine organisms, suggesting potential implications for environmental safety and biocompatibility .

Industrial Applications

Fungicide and Wood Preservative

In industrial settings, bismuth tribromophenate serves as a fungicide and wood preservative. Its effectiveness against fungal decay makes it valuable in preserving wooden structures and products. The compound's performance can be influenced by environmental factors such as moisture content, which affects fungal growth.

Flame Retardant

Additionally, bismuth tribromophenate is used as an intermediate in the production of flame retardants for plastics and electronic devices. Its brominated structure provides enhanced fire resistance properties compared to non-brominated alternatives .

Comparison with Similar Compounds

Key Properties:

- Physical State : Powder (often stored under inert atmosphere at room temperature) .

- Boiling Point : 286.8°C .

- Applications : Historically used in medical formulations (e.g., dermatol) as a germicidal and mild astringent for topical wound protection .

Comparison with Structurally and Functionally Similar Compounds

Bismuth Subgallate (C₇H₅BiO₆)

- Structure: Bismuth subgallate contains a Bi³⁺ ion coordinated to gallate ligands (derived from gallic acid). Unlike the tribromophenolate, it lacks bromine and features hydroxyl-rich aromatic rings.

- Applications : Similar topical use as an antiseptic and wound protectant. However, bismuth subgallate is less halogenated, which may reduce its oxidative stability compared to the brominated analog .

- Toxicity: Both compounds exhibit low systemic toxicity due to bismuth’s inertness, but the tribromophenolate’s bromine content may enhance local antimicrobial activity .

2,6-Dibromo-4-cyanophenol (C₇H₃Br₂NO)

- Structure: A brominated phenolic compound with a cyano substituent. Unlike the bismuth complex, this is a monomeric molecule without a metal center.

- Activity: The bromine atoms enhance electrophilicity, making it reactive in organic synthesis. However, it lacks the multivalent coordination seen in bismuth tribromophenolate, limiting its utility in materials science or sustained-release medical applications .

Multivalent Polyphenolic Compounds (e.g., 1-Substituted 2,3,4-Trihydroxyphenyl Derivatives)

- Structure: Synthetic polyphenols with trihydroxyphenyl moieties linked to amide backbones. These lack bromine but share a multivalent aromatic architecture.

- Activity: Demonstrated anti-HIV activity (EC₅₀ in micromolar range) due to their ability to chelate metal ions or disrupt viral envelopes.

Methyl-Substituted Thiophenes (e.g., 2,3,4-Trimethylthiophene)

- Structure: Sulfur-containing heterocycles with methyl groups. These are structurally distinct from tribromophenolate but share halogen-like substituents (methyl vs. bromine).

- Toxicity: Predicted mutagenicity via read-across analyses of analogues.

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- Antimicrobial vs. Antiviral Activity: Bismuth tribromophenolate’s bromine atoms likely disrupt microbial membranes via halogen bonding, whereas multivalent polyphenols (e.g., 2,3,4-trihydroxyphenyl derivatives) inhibit viral enzymes through chelation .

- Stability: The tribromophenolate’s high molecular weight and inert Bi³⁺ center contribute to its stability under physiological conditions, unlike smaller bromophenols (e.g., 2,6-dibromo-4-cyanophenol), which are more reactive .

- Toxicology : Bismuth’s low toxicity profile contrasts sharply with lead or tin analogs, which exhibit higher bioaccumulation risks .

Preparation Methods

Synthesis Overview

The primary method for preparing bismuth;2,3,4-tribromophenolate involves the reaction of bismuth nitrate with tribromophenol in an acidic medium. This approach is widely reported in chemical literature and industrial processes due to its reliability and ability to produce high-purity products.

- Starting Materials:

- Bismuth nitrate (Bi(NO3)3)

- Tribromophenol (2,3,4-tribromophenol)

- Reaction Medium:

- Acidic solvent, commonly nitric acid or a similar acidic aqueous solution

- Reaction Conditions:

- Controlled temperature (typically elevated to facilitate reaction)

- pH carefully maintained to optimize yield and purity

The reaction proceeds by dissolving bismuth nitrate in the acidic medium, followed by the addition of tribromophenol. Heating the mixture promotes the formation of this compound, which can then be isolated by filtration or crystallization techniques.

Detailed Synthetic Route

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of bismuth metal or oxide in nitric acid to form bismuth nitrate | Concentrated nitric acid (7–9 mol/L), temperature ~50–80 °C | Dissolution releases nitrogen oxides, which may be controlled by additives like urea or hydrogen peroxide to reduce emissions |

| 2 | Preparation of tribromophenol solution | Dissolved in suitable solvent, often aqueous or organic | Purity of tribromophenol critical for product quality |

| 3 | Mixing of bismuth nitrate solution with tribromophenol solution | Acidic medium, controlled temperature (50–80 °C) | Slow addition under stirring to ensure homogeneity |

| 4 | Reaction and formation of this compound precipitate | Heating for several hours | Reaction monitored by pH and temperature |

| 5 | Isolation and purification | Filtration, washing, recrystallization | Purification to remove unreacted starting materials and by-products |

Industrial Scale Production

In industrial settings, the synthesis follows the same fundamental chemistry but with enhanced control over parameters:

- Temperature Control: Precise heating systems maintain optimal reaction temperatures to maximize yield.

- pH Monitoring: Automated systems ensure the acidic environment remains stable.

- Purification: Advanced recrystallization or washing steps improve product purity.

- Environmental Controls: Measures to capture and neutralize nitrogen oxides released during bismuth dissolution.

Alternative Preparation Notes

- Bismuth nitrate can be prepared by dissolving bismuth metal or bismuth oxide (Bi2O3) in nitric acid. Using bismuth oxide is preferred in some cases due to fewer nitrogen oxide emissions and cleaner reaction profiles.

- The dissolution reaction for bismuth oxide is:

$$

\text{Bi}2\text{O}3 + 6 \text{HNO}3 \rightarrow 2 \text{Bi(NO}3)3 + 3 \text{H}2\text{O}

$$ - Nitrogen oxide emissions during bismuth metal dissolution can be mitigated by additives such as urea or hydrogen peroxide, although these slow the dissolution rate.

- The final product is typically dried at 80–120 °C to remove moisture and stabilize the compound.

Chemical Reaction Analysis

This compound formation is a coordination reaction where the bismuth(III) ion coordinates with the tribromophenolate anions. The acidic medium ensures the solubility of bismuth nitrate and activation of tribromophenol for complexation.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Complexation | Bi(NO3)3 + 3 C6H2Br3OH (tribromophenol) | Acidic medium, heat | This compound |

| Oxidation (side reaction) | H2O2, KMnO4 | Mild conditions | Bismuth oxides (Bi2O3) |

| Reduction (possible) | H2, NaBH4 | Reducing environment | Elemental bismuth |

Data Table: Typical Reaction Parameters and Yields

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 50–80 °C | Optimal for reaction kinetics |

| pH | Acidic (pH ~1–3) | Maintains solubility and reactivity |

| Reaction Time | 2–6 hours | Depends on scale and stirring efficiency |

| Yield | 85–95% | High purity achievable with controlled conditions |

| Purification | Recrystallization, washing | Removes impurities and unreacted reagents |

Research Findings and Observations

- The reaction is sensitive to pH and temperature; deviations can lead to incomplete reaction or impurities.

- Use of bismuth oxide as a precursor reduces nitrogen oxide emissions compared to bismuth metal.

- The compound exhibits limited solubility in water, necessitating organic solvents or acidic aqueous media for synthesis.

- Industrial synthesis emphasizes environmental controls to minimize nitrogen oxide release.

- Purity and particle size of the final compound can be controlled by crystallization conditions, affecting antimicrobial efficacy.

This synthesis method is well-established and supported by chemical literature and industrial practice, ensuring reproducibility and scalability for applications requiring this compound.

Q & A

Q. What are the recommended synthesis and purification protocols for Bismuth(III) 2,3,4-tribromophenolate to ensure high purity and yield?

- Methodological Answer : Synthesis typically involves reacting bismuth salts (e.g., BiCl₃) with 2,3,4-tribromophenol in a polar aprotic solvent (e.g., DMF) under inert conditions to prevent oxidation . Purification via recrystallization from ethanol or acetone is recommended. Storage in an inert atmosphere at room temperature is critical to avoid decomposition . Purity can be confirmed using elemental analysis and HPLC (>95% purity threshold) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of Bismuth(III) 2,3,4-tribromophenolate?

- Methodological Answer :

- FTIR : Identify phenolic C-O and Bi-O bonding (expected peaks: 1200–1250 cm⁻¹ for C-O; 450–500 cm⁻¹ for Bi-O) .

- X-ray Crystallography : Resolve the coordination geometry of bismuth (e.g., trigonal prismatic vs. octahedral) .

- NMR (¹H, ¹³C) : Limited utility due to bromine’s quadrupolar relaxation but can confirm ligand integrity in solution .

Q. How does the thermal stability of Bismuth(III) 2,3,4-tribromophenolate vary under different atmospheric conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition starting at ~200°C, while oxidative atmospheres (e.g., air) accelerate degradation due to bromine release . Differential scanning calorimetry (DSC) can identify phase transitions. Stability testing should replicate intended experimental conditions (e.g., catalytic vs. biological environments) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported catalytic activity of Bismuth(III) 2,3,4-tribromophenolate across studies?

- Methodological Answer :

- Control Experiments : Compare activity in identical solvents (e.g., DMSO vs. THF) and temperatures .

- Surface Analysis : Use XPS or SEM-EDS to verify if catalytic behavior arises from surface impurities or bulk material .

- Kinetic Profiling : Conduct time-resolved UV-Vis spectroscopy to distinguish homogeneous vs. heterogeneous catalysis mechanisms .

Q. How can researchers investigate the interaction of Bismuth(III) 2,3,4-tribromophenolate with microbial enzymes, such as alcohol dehydrogenase?

- Methodological Answer :

- Enzyme Assays : Measure inhibition kinetics using spectrophotometric NADH detection (e.g., non-competitive inhibition reported for bismuth subcitrate) .

- Spectroscopic Binding Studies : Fluorescence quenching or ITC (isothermal titration calorimetry) to quantify binding affinity and stoichiometry .

- Structural Modeling : Dock the compound into enzyme active sites using DFT or molecular dynamics simulations .

Q. What methodologies are suitable for evaluating the potential of Bismuth(III) 2,3,4-tribromophenolate in electronic materials, such as topological insulators?

- Methodological Answer :

- Bandgap Analysis : Use UV-Vis-NIR spectroscopy and Tauc plots to estimate optical bandgap .

- Electrical Transport Measurements : Hall effect or four-probe resistivity tests under varying temperatures .

- Theoretical Simulations : Density functional theory (DFT) to predict spin-orbit coupling effects and surface states .

Q. How can researchers address discrepancies in reported toxicity profiles of Bismuth(III) 2,3,4-tribromophenolate in biological systems?

- Methodological Answer :

- Dose-Response Studies : Use in vitro cell lines (e.g., HEK293) with MTT assays to establish LD₅₀ .

- Metabolite Profiling : LC-MS to identify decomposition products (e.g., free bromophenols) in simulated physiological conditions .

- Comparative Toxicology : Benchmark against established bismuth compounds (e.g., bismuth subsalicylate) using zebrafish models .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Screening : Use a standardized shake-flask method with HPLC quantification across solvents (e.g., water, ethanol, chloroform) .

- Hansen Solubility Parameters : Calculate HSP values to predict solvent compatibility .

- Crystal Structure Analysis : Correlate solubility with lattice energy (e.g., via PXRD refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.